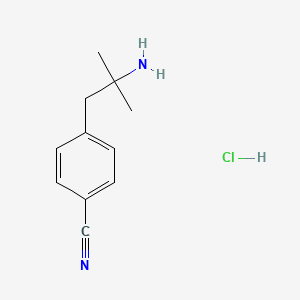

4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride

Description

Properties

IUPAC Name |

4-(2-amino-2-methylpropyl)benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-11(2,13)7-9-3-5-10(8-12)6-4-9;/h3-6H,7,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUNSZDVVWPAIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)C#N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride involves several steps. One common method includes the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further reactions to introduce the amino and methyl groups . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like tetrabutylammonium bromide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride serves as a building block in the synthesis of complex molecules. It is utilized in various chemical reactions including:

- Oxidation : Leading to the formation of nitriles or carboxylic acids.

- Reduction : Producing primary or secondary amines.

- Substitution : Where the amino group can be replaced by other functional groups.

Biology

Research indicates that this compound has potential biological activities , particularly in enzyme inhibition and receptor binding. Its interactions with specific molecular targets can lead to significant biological effects, making it a candidate for further pharmacological studies.

Medicine

The compound is being explored for its potential as a therapeutic agent against various diseases. Its ability to interact with biological targets suggests applications in drug development, particularly for neurological disorders and other conditions requiring receptor modulation.

Industry

In industrial contexts, this compound is used in the production of:

- Pharmaceuticals : As an intermediate in drug synthesis.

- Agrochemicals : Contributing to the development of crop protection agents.

- Other Industrial Chemicals : Its versatility allows for various applications in chemical manufacturing.

Case Study 1: Pharmacological Research

A study investigated the compound's efficacy in targeting cyclin-dependent kinase CRK12, revealing promising results for its use in treating certain cancers. The pharmacokinetic studies indicated that while it penetrated tissues effectively, challenges such as moderate blood clearance were noted, necessitating further investigation into its delivery methods .

Case Study 2: Drug Development

In another research project focused on neurological disorders, this compound was evaluated for its role as an intermediate in synthesizing drugs targeting cannabinoid receptors. The findings highlighted its potential therapeutic applications and prompted further exploration into its toxicity profiles .

Mechanism of Action

The mechanism of action of 4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride involves its inhibition of the MEK pathway. This pathway is crucial for cell signaling and proliferation. By inhibiting MEK, the compound can interfere with the growth and survival of cancer cells, making it a potential candidate for cancer therapy. The molecular targets include MEK1 and MEK2, and the pathways involved are primarily related to cell growth and apoptosis.

Comparison with Similar Compounds

Key Observations :

- Core Structure : The target compound’s benzonitrile core distinguishes it from benzimidazole () and pyrimidine () derivatives.

- Functional Groups: The branched aminoalkyl chain in the target compound contrasts with the linear aminoethyl group in 2-(2-Aminoethyl)benzimidazole dihydrochloride.

- Molecular Weight : Rilpivirine hydrochloride’s higher molecular weight (402.88 g/mol) reflects its extended aromatic system, impacting bioavailability compared to the simpler target compound (214.71 g/mol).

Physicochemical and Application Differences

- Solubility: While direct solubility data for the target compound is unavailable, 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride () and rilpivirine hydrochloride () exhibit moderate water solubility due to their ionic nature.

- Pharmaceutical Use: Rilpivirine hydrochloride is a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV treatment, leveraging its pyrimidine-benzonitrile scaffold for target binding . The target compound’s applications remain less documented but may involve intermediates for kinase inhibitors or agrochemicals.

- Material Science: 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride is employed in polymer synthesis (), whereas the benzonitrile group in the target compound could enable coordination chemistry or catalytic applications.

Research Findings and Industrial Relevance

- Synthetic Utility: The branched aminoalkyl chain in this compound offers steric control in asymmetric synthesis, contrasting with the linear chains in benzimidazole derivatives .

- Patent Landscape : Rilpivirine hydrochloride’s extensive patent coverage () underscores its therapeutic importance, whereas the target compound’s commercial availability () suggests niche industrial demand.

Biological Activity

4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride, also known as (R)-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride, is a chiral compound that has garnered attention in various fields of biological research due to its structural characteristics and potential pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

The compound features a benzonitrile moiety attached to a branched alkyl chain with an amino group. This unique structure is believed to facilitate interactions with biological targets such as enzymes and receptors, leading to various biological effects. The presence of the amino group is particularly significant as it suggests potential roles in pharmacological contexts, including enzyme inhibition and receptor binding.

The mechanism of action involves the compound's ability to bind to specific molecular targets, altering their activity. This interaction can lead to modifications in signaling pathways, influencing cellular responses such as inflammation and cell viability. For instance, it has been observed that similar compounds can modulate pro-inflammatory pathways, suggesting a potential anti-inflammatory role for this compound .

Pharmacological Applications

- Anti-inflammatory Effects : Research indicates that compounds with structures similar to this compound exhibit significant anti-inflammatory properties. For example, studies have shown that certain derivatives can reduce the release of pro-inflammatory cytokines like TNF-α and IL-1β in microglial cells stimulated with lipopolysaccharides (LPS) .

- Neuroprotective Properties : In experimental models of neurodegeneration, such as Alzheimer's disease, this compound has demonstrated the ability to improve neuronal survival and decrease microglial activation. This suggests a potential therapeutic application in neurodegenerative conditions .

- Antiproliferative Activity : Some studies have explored the antiproliferative effects of related compounds on cancer cell lines. The ability to inhibit cell growth through specific receptor interactions positions these compounds as candidates for cancer therapy .

Study 1: Anti-inflammatory Effects in Microglial Cells

In a study assessing the effects of (R)-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride on mouse microglial N9 cells, pre-treatment with the compound resulted in a significant reduction in LPS-induced phosphorylation of ERK1/2. This indicated a decrease in pro-inflammatory mediator production, highlighting its potential use in treating neuroinflammatory conditions .

Study 2: Neuroprotection in Alzheimer's Disease Models

In another investigation involving APP/PS1 transgenic mice (a model for Alzheimer’s disease), systemic administration of the compound improved neuronal survival rates and reduced microglial density and plaque load. These findings support the hypothesis that FPR2 activation by this compound may represent a viable therapeutic strategy for Alzheimer's disease .

Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| (R)-4-(1-Amino-2-methylpropyl)benzonitrile | Anti-inflammatory, neuroprotective | Receptor modulation |

| (S)-2-(1-Amino-2-methylpropyl)benzonitrile | Antiproliferative | Enzyme inhibition |

| 3-(1-Amino-2-methylpropyl)benzonitrile | Moderate anti-inflammatory | Cytokine release inhibition |

This table illustrates how variations in the structural configuration of similar compounds can lead to differing biological activities, emphasizing the importance of structural features in determining pharmacological effects .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride?

Answer:

The synthesis typically involves sequential alkylation and amination steps. For benzonitrile derivatives, a common approach includes:

- Alkylation of benzonitrile precursors with 2-amino-2-methylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form the amine intermediate .

- Hydrochloride salt formation via reaction with HCl gas or aqueous HCl to improve solubility and stability .

- Reaction optimization : Solvent polarity (e.g., DMF vs. acetonitrile) and catalyst selection (e.g., phase-transfer catalysts) can enhance yield and selectivity. Continuous flow reactors may improve efficiency in scaled-up syntheses .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the benzonitrile core, methylpropyl substituent, and amine proton environments. Aromatic protons appear as distinct multiplets (~6.5–8.0 ppm), while methyl groups resonate as singlets (~1.3–1.5 ppm) .

- Infrared Spectroscopy (IR) : CN stretching (~2220–2240 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (C₁₁H₁₅ClN₂, 210.71 g/mol) and fragments to confirm structural integrity .

Advanced: How can researchers optimize synthetic yield while minimizing byproducts?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution but may require rigorous drying to avoid hydrolysis. Alternative solvents like acetonitrile reduce side reactions .

- Catalytic systems : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .

- Temperature control : Lower temperatures (0–5°C) during HCl salt formation prevent decomposition of the amine intermediate .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) improves purity .

Advanced: How should contradictory biological activity data be analyzed in preclinical studies?

Answer:

- Assay variability : Compare results across cell lines (e.g., NIH3T3 vs. SYF cells) to assess target specificity. For example, engineered Src-driven cell lines may show differential inhibition due to off-target effects .

- Binding affinity studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets (e.g., kinases) and validate dose-response relationships .

- Solubility adjustments : Ensure consistent DMSO concentration in assays, as hydrochloride salts may precipitate at high concentrations, skewing IC₅₀ values .

Advanced: What strategies are effective for designing derivatives with enhanced pharmacological properties?

Answer:

- Structure-Activity Relationship (SAR) studies : Modify substituents on the benzonitrile core (e.g., electron-withdrawing groups at the para-position) to enhance target binding. For example, chloro or methoxy substituents improve metabolic stability .

- Bioisosteric replacement : Replace the methylpropyl amine with cyclic amines (e.g., morpholine) to balance lipophilicity and solubility .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with active sites, guiding rational design .

Basic: What are the stability and storage requirements for this compound?

Answer:

- Stability : Hydrochloride salts are hygroscopic; store in airtight containers under nitrogen at –20°C to prevent degradation .

- Solubility : Soluble in polar solvents (e.g., water, methanol) but may form aggregates in aqueous buffers >1 mM. Pre-warm to 37°C and vortex before use .

Advanced: How can researchers validate the compound’s purity in complex matrices?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.